N,N-bis(2-chloroethyl)hexan-1-amine

Beschreibung

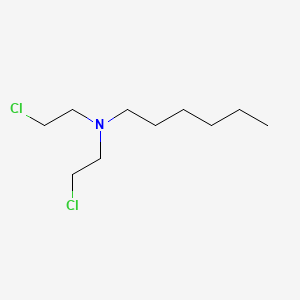

N,N-Bis(2-chloroethyl)hexan-1-amine is a nitrogen mustard compound characterized by a hexyl backbone and two 2-chloroethyl groups attached to the nitrogen atom. Structurally, it belongs to the family of bis(2-chloroethyl)amines, which are known for their alkylating properties due to the reactive β-chloroethyl moieties. These groups facilitate the formation of aziridinium intermediates, enabling covalent bonding with nucleophilic sites in DNA, proteins, and other biomolecules .

For instance, it has been utilized in polymer matrices for rhodium catalyst supports, highlighting its role in materials science .

Eigenschaften

IUPAC Name |

N,N-bis(2-chloroethyl)hexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Cl2N/c1-2-3-4-5-8-13(9-6-11)10-7-12/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYVIRPDAUGJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70244277 | |

| Record name | 1-Hexylamine, N,N-bis(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70244277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99862-87-0 | |

| Record name | 1-Hexylamine, N,N-bis(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099862870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexylamine, N,N-bis(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70244277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of N,N-bis(2-chloroethyl)hexan-1-amine involves several steps. One common method starts with the reaction of hexylamine with ethylene oxide to form N,N-bis(2-hydroxyethyl)hexylamine. This intermediate is then treated with thionyl chloride to produce the desired compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

N,N-bis(2-chloroethyl)hexan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions typically yield primary amines.

Substitution: It can undergo nucleophilic substitution reactions, especially with halides, to form different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHClN

- SMILES : CCCCCCN(CCCl)CCCl

- InChIKey : ZSYVIRPDAUGJNV-UHFFFAOYSA-N

Medicinal Applications

N,N-bis(2-chloroethyl)hexan-1-amine is primarily recognized for its role as an alkylating agent, which has been extensively studied for its anticancer properties. The compound is structurally related to nitrogen mustards, a class of chemotherapeutic agents.

Anticancer Activity

- Mechanism : The compound acts by forming cross-links in DNA, which inhibits cell division and leads to apoptosis in rapidly dividing cells, such as cancer cells.

- Case Study : Research has shown that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. A study indicated that these compounds could be more effective than traditional chemotherapeutics due to their unique mechanism of action .

Immunosuppressive Effects

- In addition to its anticancer properties, this compound has been investigated for its immunosuppressive capabilities. This is particularly relevant in organ transplantation and autoimmune diseases where modulation of the immune response is crucial .

Industrial Applications

Beyond its medicinal uses, this compound finds applications in various industrial processes.

Synthesis of Other Compounds

- The compound serves as a precursor in the synthesis of more complex nitrogen-containing compounds used in pharmaceuticals and agrochemicals. Its reactivity allows it to participate in diverse chemical reactions, facilitating the development of new drugs .

Chemical Manufacturing

Wirkmechanismus

The mechanism of action of N,N-bis(2-chloroethyl)hexan-1-amine involves its ability to alkylate biological molecules. It forms covalent bonds with nucleophilic sites in DNA, proteins, and other macromolecules, leading to the disruption of their normal functions. This alkylation process is crucial for its potential antihelminthic and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below summarizes key differences between N,N-bis(2-chloroethyl)hexan-1-amine and related compounds:

Key Findings

Hexyl Chain Impact :

- The hexyl group in this compound likely reduces volatility compared to HN1 (ethyl) and HN2 (methyl), making it less suitable for aerosolized applications (e.g., chemical warfare) but more stable in solid-phase systems like polymer catalysts .

- Increased lipophilicity may enhance tissue penetration in biological systems, though this requires validation through toxicity studies.

Reactivity and Applications :

- Unlike cyclophosphamide, which requires metabolic activation via cytochrome P450 enzymes, the target compound lacks a phosphoramide group, suggesting direct alkylation without prodrug conversion .

- In polymer supports, its chloroethyl groups enable covalent binding with metal catalysts (e.g., rhodium), whereas acrylamide analogs (e.g., N,N-bis(2-chloroethyl)acrylamide) offer different pore structures and surface areas .

Toxicity Profile: Shorter-chain mustards (HN1, HN2) exhibit immediate vesicant effects and DNA crosslinking, leading to severe cytotoxicity. Safety data for N,N-bis(2-chloroethyl)-2,3-dimethoxyaniline (a dimethoxy analog) emphasize the need for protective gear due to inhalation and dermal hazards, extrapolatable to the target compound .

Biologische Aktivität

N,N-bis(2-chloroethyl)hexan-1-amine, also known as HN2 or bis(2-chloroethyl)hexan-1-amine , is a compound with significant biological activity, particularly as an alkylating agent. This article explores its chemical properties, mechanisms of action, potential therapeutic applications, and associated health risks.

This compound is characterized by its ability to form covalent bonds with nucleophilic sites in biological macromolecules such as DNA and proteins. This property underlies its utility in medicinal chemistry, particularly in the development of anti-cancer and anti-parasitic agents.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄Cl₂N |

| Molecular Weight | 195.11 g/mol |

| CAS Number | 334-22-5 |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

The primary mechanism of action for this compound is through alkylation . This process involves the transfer of an alkyl group to nucleophilic sites on DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription processes. The compound's effectiveness as an alkylating agent makes it a candidate for anti-cancer therapies and treatments for parasitic infections.

Anti-cancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been studied for its potential use in chemotherapy due to its ability to target rapidly dividing cells.

Case Study: Cytotoxicity in Cancer Cell Lines

A study demonstrated that HN2 significantly reduced cell viability in neuroblastoma cell lines, particularly those with MYCN amplification, which is associated with poor prognosis in patients. The compound achieved over 80% reduction in cell viability at concentrations of 100 μM .

Antihelminthic Properties

In addition to its anticancer effects, this compound has been investigated for its antihelminthic properties. Research has shown that it can inhibit the growth of certain helminths, making it a potential candidate for treating parasitic infections.

Health Risks and Toxicity

While this compound shows promise in therapeutic applications, it also poses significant health risks due to its toxicity:

- Acute Toxicity : Exposure can lead to chemical burns and systemic poisoning, with symptoms including nausea, vomiting, and neurological effects such as tremors and convulsions .

- Genotoxicity : The compound has been linked to mutagenic effects following exposure, raising concerns about long-term carcinogenic potential .

Table 2: Health Risks Associated with this compound

| Risk Type | Description |

|---|---|

| Acute Toxicity | Causes burns; symptoms include nausea and tremors |

| Genotoxicity | Potential mutagenic effects |

| Long-term Effects | Possible teratogenic effects; reproductive toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.